![molecular formula C13H15FN2 B1485893 1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole CAS No. 2098050-89-4](/img/structure/B1485893.png)
1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzodiazoles are often synthesized through copper(I) catalyzed azide-alkyne cycloaddition reactions .Molecular Structure Analysis
The compound contains a benzodiazole ring, which is a fused ring structure containing a benzene ring and a diazole ring . It also contains a fluorocyclopentyl group, which is a cyclopentane ring with a fluorine atom attached .Scientific Research Applications
Medicinal Chemistry: Anticancer Potential
“1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole” has been identified as a compound with significant potential in medicinal chemistry, particularly in the development of anticancer therapies. Heterocyclic compounds like this one have been synthesized and tested for their efficacy against various cancer cell lines. For instance, similar structures have shown inhibitory activity against murine melanoma cells, indicating that this compound may also possess anticancer properties that could be further explored through preclinical trials .
Biochemistry: Enzyme Inhibition Studies
The role of “1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole” in biochemistry could be pivotal in studying enzyme-substrate interactions. Due to its structural specificity, it may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic purposes .
Pharmacology: Drug Design and Synthesis
In pharmacology, this benzodiazole derivative could be integral in the design and synthesis of new drugs. Its unique chemical structure allows for the exploration of its interaction with biological targets, which is essential for the development of medications with improved efficacy and reduced side effects .
Chemical Engineering: Process Optimization
The synthesis and handling of “1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole” involve complex chemical processes that can be optimized for industrial-scale production. Chemical engineers can study the compound’s properties to improve synthesis routes, increase yields, and enhance the overall efficiency of production .
Materials Science: Organic Electronic Materials
Emerging applications in materials science suggest that heterocyclic compounds like “1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole” could be used in the development of organic electronic materials. Their electronic properties might be harnessed for use in organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells .
Environmental Science: Pollutant Degradation
Although not directly related to environmental applications, the study of the degradation pathways and environmental fate of this compound is essential. Understanding how it breaks down in various environmental conditions can help assess its potential impact and guide the development of safer compounds .
Analytical Chemistry: Chromatography and Spectroscopy
Finally, “1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole” can be used in analytical chemistry as a standard in chromatographic and spectroscopic methods. Its well-defined structure makes it suitable for use in calibrating instruments and developing new analytical techniques .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(1-fluorocyclopentyl)methyl]benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c14-13(7-3-4-8-13)9-16-10-15-11-5-1-2-6-12(11)16/h1-2,5-6,10H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPCWBOJKRRCII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2C=NC3=CC=CC=C32)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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